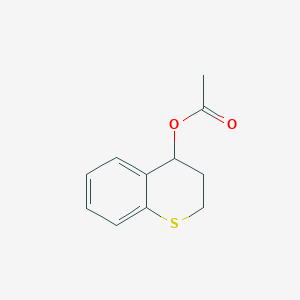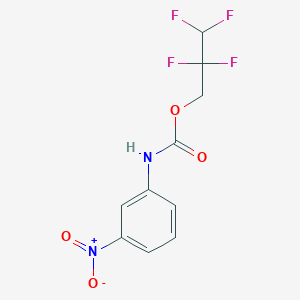
2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It consists of a tetrafluoropropyl group attached to a carbamate moiety, which is further connected to a nitrophenyl group. This compound is of interest due to its potential reactivity and applications in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with 3-nitrophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo various transformations, influencing the compound’s reactivity and interactions with biological molecules. The tetrafluoropropyl group imparts unique electronic properties, affecting the compound’s overall behavior in chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3-Tetrafluoropropyl methacrylate: Similar in structure but contains a methacrylate group instead of a carbamate.
2,2,3,3-Tetrafluoropropyl acrylate: Contains an acrylate group, differing in reactivity and applications.
2,2,3,3-Tetrafluoropropyl acetate: Features an acetate group, used in different industrial applications.
Uniqueness
2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate is unique due to its combination of a tetrafluoropropyl group and a nitrophenyl carbamate moiety
Propiedades
Número CAS |
90687-70-0 |
|---|---|
Fórmula molecular |
C10H8F4N2O4 |
Peso molecular |
296.17 g/mol |
Nombre IUPAC |
2,2,3,3-tetrafluoropropyl N-(3-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H8F4N2O4/c11-8(12)10(13,14)5-20-9(17)15-6-2-1-3-7(4-6)16(18)19/h1-4,8H,5H2,(H,15,17) |
Clave InChI |
VWKFXFBQLQMWAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


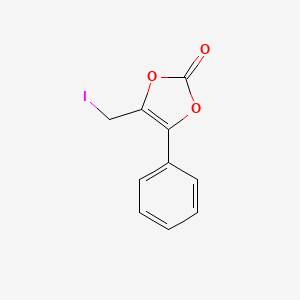
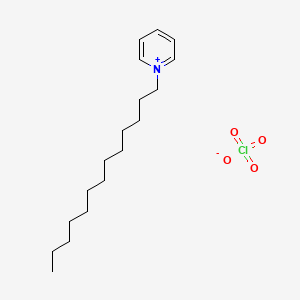
![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
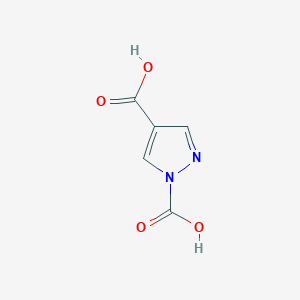
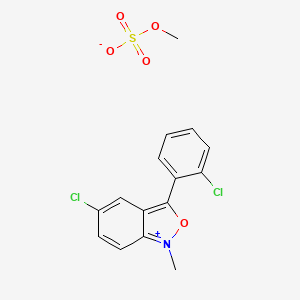
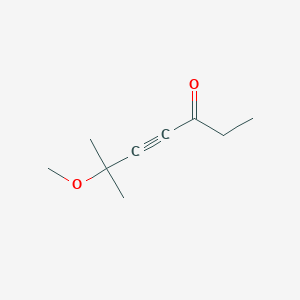
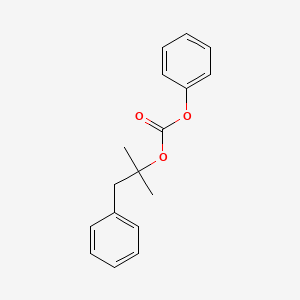
![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)

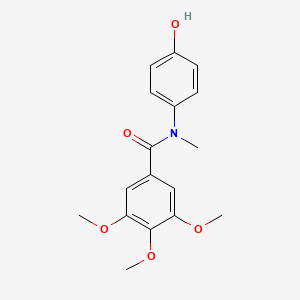
![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)
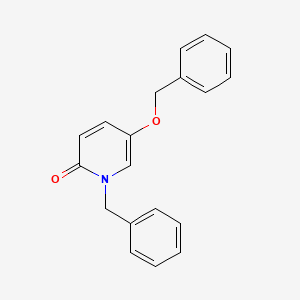
![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
